(R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine
Description
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m1/s1 |
InChI Key |
CHFKEFGYSYDIPT-CYBMUJFWSA-N |
Isomeric SMILES |
CC1(CN([C@@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and morpholine.
Protection: The hydroxyl groups of the starting material are protected using a suitable protecting group, such as the carbobenzyloxy (Cbz) group.
Formation of Morpholine Ring: The protected intermediate undergoes cyclization to form the morpholine ring.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a series of reactions, including oxidation and reduction steps.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Chirality :
- The target compound’s chirality and Cbz protection contrast with the planar, heteroaromatic systems in the thiazole-pyrimidine derivative . The latter’s rigid scaffold suggests applications in targeting enzymatic active sites (e.g., kinases), whereas the former’s flexibility and protective groups make it suitable for stepwise synthetic strategies.
- The boronate ester in 4-[5-(dioxaborolan-2-yl)-pyridinyl]morpholine highlights its utility in cross-coupling reactions, a role distinct from the target compound’s use as a chiral building block.
Functional Group Reactivity: The hydroxymethyl group in the target compound allows for derivatization (e.g., phosphorylation, ester formation), which is absent in the boronate ester compound .
Research Findings and Implications
- Synthetic Utility : The Cbz-protected hydroxymethyl group in the target compound enables orthogonal protection strategies in multi-step syntheses, contrasting with the boronate ester’s role in metal-catalyzed reactions .
- Thermal Stability : The boronate ester compound’s defined melting point (132–135°C) suggests higher crystallinity compared to the target compound, whose physical properties remain uncharacterized in available literature.
Biological Activity
Chemical Structure and Properties
The molecular formula of (R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is C₁₅H₂₁NO₄, with a molecular weight of approximately 279.336 g/mol. The compound features a morpholine ring, characterized by one nitrogen atom and five carbon atoms, along with a benzyloxycarbonyl (Cbz) group and a hydroxymethyl substituent at the 5-position. These structural elements suggest that the compound may interact with various biological targets, potentially serving as an intermediate in the synthesis of enzyme inhibitors or receptor ligands.
Antiproliferative Effects
While specific studies on this compound are scarce, related compounds such as hydroxymethylbenzopsoralens have demonstrated significant antiproliferative effects. These compounds inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells. Such findings indicate that this compound could exhibit similar biological activities due to its structural similarities .
Enzyme Inhibition
The presence of the morpholine ring in this compound is often associated with pharmacological activity. Interaction studies are necessary to determine its potential as an enzyme inhibitor. The compound's functional groups may facilitate interactions with various enzymes or receptors, making it a candidate for further pharmacological exploration.
Synthesis and Characterization
Research has focused on the synthesis of morpholine derivatives, including this compound. Various synthetic routes have been developed to produce this compound efficiently. For instance, methods involving the reaction of morpholine derivatives with Cbz-protected hydroxymethyl groups have been explored .
Comparative Studies
Comparative studies involving similar morpholine derivatives have highlighted their biological profiles. For example, compounds with hydroxymethyl groups at different positions have shown varying degrees of antiproliferative activity against cancer cell lines. Such studies could provide insights into the potential efficacy of this compound in therapeutic applications .
Future Directions
Further research is essential to elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:
- In vitro and In vivo Studies : Conducting detailed biological assays to assess the compound's efficacy against various cancer cell lines.
- Mechanistic Studies : Investigating the interaction of the compound with specific enzymes or receptors to understand its pharmacological potential.
- Structure-Activity Relationship (SAR) Analysis : Analyzing how modifications to the chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
